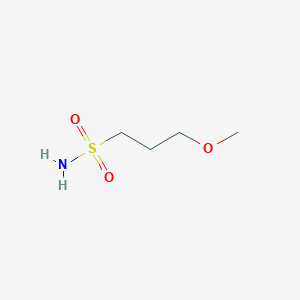

3-Methoxypropane-1-sulfonamide

Übersicht

Beschreibung

3-Methoxypropane-1-sulfonamide is a compound known for its extensive applications in various fields of research and industry. It has a molecular weight of 153.2 .

Synthesis Analysis

The synthesis of this compound involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a greater yield compared to other methods . The most frequent and common method involves a reaction of 3-bromopropanol methyl ether with sodium sulfite in water for 24 hours under heating/reflux conditions .Molecular Structure Analysis

The molecular formula of this compound is C4H11NO3S . The InChI Code is 1S/C4H11NO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) and the InChI key is WCEYYHIMDPOBRD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The exact physical and chemical properties such as density, boiling point, and melting point are not mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Sulfonamides, including derivatives like 3-Methoxypropane-1-sulfonamide, have been explored for their antitumor properties. Studies have shown that certain sulfonamide compounds, due to their structural properties, can act as potent cell cycle inhibitors and have advanced to clinical trials for cancer treatment. These compounds disrupt cellular processes such as tubulin polymerization and can alter gene expression in cancer cells, highlighting their potential as oncolytic agents (Owa et al., 2002).

Antibacterial Properties

Sulfonamides, including variants of this compound, have shown effectiveness against bacterial strains. Research indicates that specific structural modifications in sulfonamides can significantly alter their inhibitory properties against bacteria, suggesting their potential in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).

Imaging and Diagnostic Applications

The development of Carbon-11 labeled sulfonamide derivatives, including those related to this compound, has been investigated for use in positron emission tomography (PET) imaging. These compounds can penetrate the blood-brain barrier and may be useful in imaging specific brain structures or pathologies, such as the NLRP3 inflammasome, which is implicated in various neurological conditions (Xu et al., 2021).

Wirkmechanismus

3-Methoxypropane-1-sulfonamide: is a sulfonamide compound. Sulfonamides are a class of antibiotics that inhibit bacterial growth. Their primary target is dihydropteroate synthase , an enzyme involved in the synthesis of folic acid (vitamin B9) in bacteria. Folic acid is essential for DNA and RNA production, making it crucial for bacterial growth and replication .

Zukünftige Richtungen

Recent advances in innovative electrolyte molecular designs, such as ether, ester, sulfone, sulfonamide, phosphate, and salt, are aimed at overcoming challenges in the field of energy storage . This suggests that 3-Methoxypropane-1-sulfonamide could potentially play a role in future developments in this area .

Biochemische Analyse

Biochemical Properties

3-Methoxypropane-1-sulfonamide plays a significant role in biochemical reactions due to its sulfonamide group. Sulfonamides are known to interact with various enzymes and proteins, often acting as enzyme inhibitors. This compound is likely to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are common targets for sulfonamide compounds . These interactions typically involve the binding of the sulfonamide group to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific enzymes and proteins. As a sulfonamide, it acts as a competitive inhibitor of enzymes like dihydropteroate synthetase, which is involved in the folate synthesis pathway . By binding to the active site of the enzyme, this compound prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity. This inhibition disrupts the production of tetrahydrofolate, leading to a decrease in DNA synthesis and cell division.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Sulfonamides are generally stable under normal storage conditions, but their activity can decrease over time due to degradation . Long-term studies in vitro and in vivo have shown that the effects of sulfonamides on cellular function can persist for extended periods, but the degree of inhibition may decrease as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may effectively inhibit target enzymes without causing significant toxicity . At higher doses, sulfonamides can cause adverse effects such as allergic reactions, gastrointestinal disturbances, and hematological changes . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to folate synthesis. The compound interacts with enzymes such as dihydropteroate synthetase, which is a key enzyme in the folate synthesis pathway . By inhibiting this enzyme, this compound disrupts the production of tetrahydrofolate, leading to a decrease in folate-dependent metabolic processes. This inhibition can affect metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. Sulfonamides are generally well-absorbed and distributed throughout the body . They can interact with transporters and binding proteins that facilitate their movement across cell membranes and their accumulation in specific tissues. The distribution of this compound can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Sulfonamides are known to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its inhibitory effects on target enzymes. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-methoxypropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEYYHIMDPOBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926295-50-3 | |

| Record name | 3-methoxypropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

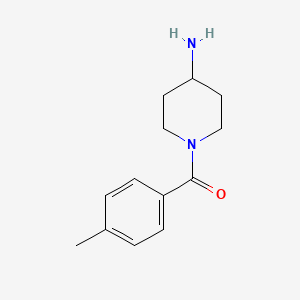

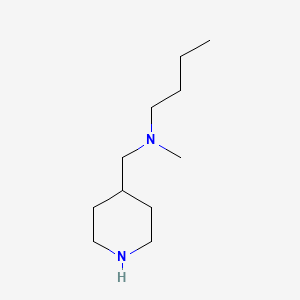

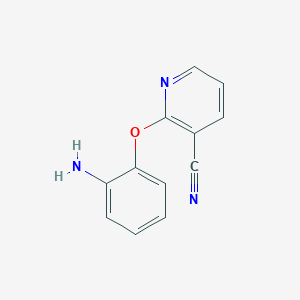

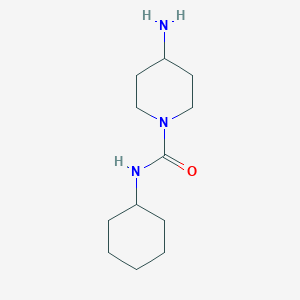

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)

![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B3306382.png)

![N-[3-(aminomethyl)phenyl]-3-fluorobenzamide](/img/structure/B3306397.png)

![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)

![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)

![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)